2-Hydroxybenzophenone
Description
Significance and Broad Research Relevance
The significance of 2-hydroxybenzophenone and its derivatives spans organic synthesis, materials science, and the study of natural products, owing to its versatile chemical reactivity and inherent photostability.
Role as an Important Template in Organic Synthesis
This compound is widely regarded as a crucial template in organic synthesis. beilstein-journals.orgbeilstein-archives.org Its structure is a key starting point for creating more complex molecules. Chemists have developed numerous methods to synthesize this compound frameworks, including conventional techniques like the Fries rearrangement of phenyl esters and Friedel–Crafts acylation, as well as modern organocatalytic and metal-mediated approaches. beilstein-journals.orgbeilstein-archives.orgacs.org For instance, methods have been developed for the transition-metal-free synthesis of highly substituted 2-hydroxybenzophenones through the skeletal clipping of 3-benzofuranones. rsc.org The compound also acts as a valuable intermediate; for example, it can be used to activate ketiminoesters for highly enantioselective additions to nitroalkenes, facilitating the synthesis of α,γ-diamino acid derivatives. nih.gov Its utility is further demonstrated in the synthesis of various derivatives through reactions like condensation with other chemical entities to create novel UV absorbers. researchgate.net
Applications in Advanced Functional Materials Science
In the realm of materials science, 2-hydroxybenzophenones are critical components in the development of advanced functional materials, primarily due to their ability to absorb UV radiation. beilstein-journals.orgbeilstein-archives.org This property makes them excellent photostabilizers for polymers like polypropylene (B1209903), protecting them from degradation caused by UV exposure. chemmethod.comtandfonline.com Researchers have synthesized polymeric UV absorbers by copolymerizing this compound derivatives with other monomers to create materials with enhanced stability and reduced extractability. tandfonline.comresearchgate.net
Furthermore, the unique photophysical characteristics of this compound derivatives, particularly their capacity for Excited-State Intramolecular Proton Transfer (ESIPT), have been harnessed to create novel fluorophores. nih.govresearchgate.netnih.gov By modifying the this compound structure with different electron-donating groups, scientists have designed "smart" materials that exhibit dual-emission and tunable emission colors, with potential applications in sensors, imaging, and organic light-emitting devices (OLEDs). nih.govresearchgate.netnih.gov
Occurrence in Bioactive Natural Products and Related Structures
The this compound structural motif is ubiquitous in a variety of bioactive natural products, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. rsc.orgresearchgate.net Examples of naturally occurring or synthetically derived bioactive molecules containing this framework include the cancer cell growth inhibitor hydroxyphenstatin (B1245368) and the anti-inflammatory morintrifolin A. rsc.org The presence of this core structure in such a diverse array of biologically active compounds underscores its importance in medicinal chemistry and drug discovery. beilstein-journals.orgresearchgate.netacs.org
Fundamental Photophysical and Photochemical Characteristics
The utility of this compound, particularly as a UV stabilizer, is rooted in its fundamental photophysical and photochemical properties. It possesses an efficient mechanism for dissipating harmful UV energy without degrading.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
The primary mechanism for the photostability of this compound is Excited-State Intramolecular Proton Transfer (ESIPT). chemmethod.combohrium.com In its ground state (enol form), an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen. longchangchemical.comresearchgate.net Upon absorption of UV radiation, the molecule is promoted to an excited state. In this state, the carbonyl oxygen becomes more basic, and an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen occurs. longchangchemical.comresearchgate.net This creates an excited keto tautomer. chemmethod.comlongchangchemical.com
This ESIPT process is an extremely rapid and efficient energy-wasting pathway. researchgate.net The keto form is unstable in the excited state and quickly returns to the ground state through non-radiative decay, releasing the absorbed energy as heat. chemmethod.comlongchangchemical.com A reverse proton transfer then regenerates the original enol form, completing a cycle that allows the molecule to dissipate UV energy repeatedly without undergoing photochemical damage. chemmethod.com This efficient cycle is the key to its function as a photostabilizer. chemmethod.comlongchangchemical.com
| Step | Process | Molecular State | Key Feature |
|---|---|---|---|
| 1 | UV Photon Absorption | Ground State Enol (S₀) → Excited State Enol (S₁) | Molecule absorbs UV energy. |
| 2 | Proton Transfer | Excited State Enol (S₁) → Excited State Keto (S₁') | Ultrafast transfer of a proton from the -OH group to the C=O group. researchgate.net |
| 3 | Non-Radiative Decay | Excited State Keto (S₁') → Ground State Keto (S₀') | Energy is dissipated as heat. chemmethod.com |
| 4 | Reverse Proton Transfer | Ground State Keto (S₀') → Ground State Enol (S₀) | The original molecular structure is regenerated. chemmethod.com |
Ultraviolet Absorption Properties and Non-Radiative Energy Dissipation Pathways
This compound and its derivatives are potent absorbers of ultraviolet radiation. beilstein-journals.org The parent compound has a maximum absorption wavelength of around 260 nm, though it exhibits two maxima at approximately 254 nm and 280 nm due to the presence of both hydroxyl and carbonyl groups. biosynth.comlongchangchemical.com The absorption properties can be tuned by adding substituents to the benzophenone (B1666685) rings; both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift in the maximum absorption wavelength. researchgate.net
The primary pathway for dissipating the absorbed UV energy is the non-radiative decay associated with the ESIPT mechanism. chemmethod.com This process of keto-enol tautomerism is highly efficient, meaning that other, potentially destructive, photochemical pathways are largely avoided. chemmethod.com The energy is released harmlessly as heat, with a negligible contribution to thermal degradation. chemmethod.com While the ESIPT pathway is dominant, a minor photodegradative route involving the breakage of the hydroxyl bond to form phenoxyl radicals can occur, though with very low efficiency. researchgate.net The rapid internal conversion from the excited state to the ground state, facilitated by the ESIPT cycle, ensures that the vast majority of absorbed energy is dissipated safely, preserving the integrity of both the stabilizer and the material it protects. iupac.orgresearchgate.netwarwick.ac.uk
| Compound Derivative | Excitation Wavelength (nm) | Emission Bands (nm) | Key Observation | Reference |
|---|---|---|---|---|
| BPOH-TPA | 295 (in THF) | Dual emission: ~450 and ~600 | Exhibits clear excitation wavelength dependence and color change from yellow to orange-red with increasing excitation power. | nih.govresearchgate.netnih.gov |
| BPOH-PhCz | 295 (in THF) | Dual emission | Lacks clear excitation wavelength dependence, attributed to a more rigid structure. | nih.govresearchgate.netnih.gov |
| BPOH-SF | 295 (in THF) | Dual emission | Weaker donor moiety restricts excitation wavelength dependence. | nih.govresearchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
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InChI |
InChI=1S/C13H10O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,14H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIAMFHSAAEUKR-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047879 | |
| Record name | 2-Hydroxybenzophenone | |
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Molecular Weight |
198.22 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; mp = 37-39 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Hydroxybenzophenone | |
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Vapor Pressure |
0.00001 [mmHg] | |
| Record name | 2-Hydroxybenzophenone | |
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CAS No. |
117-99-7 | |
| Record name | 2-Hydroxybenzophenone | |
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| Record name | 2'-Hydroxybenzophenone | |
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| Record name | 2-Hydroxybenzophenone | |
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| Record name | Methanone, (2-hydroxyphenyl)phenyl- | |
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| Record name | 2-Hydroxybenzophenone | |
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| Record name | 2-hydroxybenzophenone | |
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| Record name | 2'-HYDROXYBENZOPHENONE | |
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Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Protocols for 2-Hydroxybenzophenone and its Derivatives
Transition-Metal-Free Approaches
The development of transition-metal-free synthetic routes is driven by the need for more environmentally benign and cost-effective processes, avoiding the potential hazards and costs associated with transition metals. beilstein-journals.org
A novel, transition-metal-free protocol has been established for the synthesis of 2-hydroxybenzophenones from 3-arylbenzofuran-2(3H)-ones. beilstein-journals.orgsciety.org This method operates under mild conditions and relies on a decarbonylation-oxidation reaction sequence. beilstein-journals.org The key to this transformation is the in-situ generation of a hydroperoxide from a solvent like tetrahydrofuran (B95107) (THF) through autooxidation, which is accelerated by heating under an open atmosphere. beilstein-journals.orgbeilstein-journals.org
The proposed mechanism involves the deprotonation of the 3-arylbenzofuran-2(3H)-one by a base, such as potassium tert-butoxide (KOt-Bu), to form an enolate intermediate. This intermediate then reacts with the in-situ generated hydroperoxide. researchgate.net Subsequent steps lead to the release of carbon monoxide and the formation of the this compound product. researchgate.net NMR studies have confirmed the role of the hydroperoxide in this conversion. beilstein-journals.orgsciety.org This method has been successfully applied to a diverse range of substrates, affording the desired products in good to excellent yields. beilstein-journals.orgresearchgate.net
| Substrate (3-Arylbenzofuran-2(3H)-one) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Phenylbenzofuran-2(3H)-one | KOt-Bu | THF | 80 | 12 | 94 | beilstein-journals.org |
| 5-Methyl-3-phenylbenzofuran-2(3H)-one | KOt-Bu | THF | 80 | 12 | 96 | beilstein-journals.org |
| 5-Chloro-3-phenylbenzofuran-2(3H)-one | KOt-Bu | THF | 80 | 12 | 91 | beilstein-journals.org |
| 3-(4-Methoxyphenyl)benzofuran-2(3H)-one | KOt-Bu | THF | 80 | 12 | 92 | beilstein-journals.org |
| 5-Bromo-3-phenylbenzofuran-2(3H)-one | KOt-Bu | THF | 80 | 12 | 89 | beilstein-journals.org |
Highly substituted 2-hydroxybenzophenones can be synthesized through a transition-metal-free skeletal clipping of 3-benzofuranones. rsc.org This process involves an annulation, ring clipping, and a subsequent benzannulation sequence under mild conditions. rsc.orgresearchgate.net The reaction is typically catalyzed by an available base like potassium carbonate. researchgate.net This methodology provides a route to complex benzophenone (B1666685) structures that may be otherwise difficult to access. rsc.org
Metal-Catalyzed Synthetic Routes
Metal-catalyzed reactions offer powerful and efficient pathways to 2-hydroxybenzophenones, often with high selectivity. Palladium and rhodium are among the most effectively utilized metals in these transformations.
Palladium-catalyzed ortho-C-H hydroxylation represents a direct method for introducing a hydroxyl group onto the aromatic ring of a benzophenone precursor. acs.org This approach can utilize a ketone moiety as a directing group to achieve C–H bond cleavage and subsequent C–O bond formation at the ortho position. acs.org One protocol employs palladium(II) acetate (B1210297) as the catalyst with tert-butyl hydroperoxide (TBHP) serving as the oxidant. researchgate.net However, this method can yield moderate results and may not be compatible with certain substrates, such as those containing bromine. beilstein-journals.orgbeilstein-journals.org Alternative strategies involve the C-H hydroxylation of benzoic acids or benzaldehydes followed by further transformations to yield the desired this compound. researchgate.netnih.gov For instance, the direct hydroxylation of benzaldehydes has been achieved using a transient directing group like 4-chloroanthranilic acid. nih.gov
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzophenone | Pd(OAc)₂ | PhI(OAc)₂ | AcOH | 100 | 75 | acs.org |
| 4-Methylbenzophenone | Pd(OAc)₂ | PhI(OAc)₂ | AcOH | 100 | 72 | acs.org |
| 4-Methoxybenzophenone | Pd(OAc)₂ | PhI(OAc)₂ | AcOH | 100 | 68 | acs.org |
| Benzoic Acid | Pd(OAc)₂ | TBHP | TFA/DCE | 80 | Up to 80 | researchgate.net |
| Benzaldehyde | Pd(OAc)₂ | Selectfluor triflate | AcOH/Ac₂O | 110 | 65 | nih.gov |
Rhodium catalysts are effective in mediating the synthesis of 2-hydroxybenzophenones through various reaction pathways. One notable method is the rearrangement of 2-aryloxybenzaldehydes, which proceeds via a rhodium-catalyzed cleavage of the aryloxy C-O bond. ccspublishing.org.cn This reaction tolerates a range of functional groups. ccspublishing.org.cn
Another significant rhodium-catalyzed approach is the reductive homo-coupling of functionalized salicylaldehydes. rsc.orgrsc.org This process can selectively yield symmetrically substituted 2,2′-dihydroxybenzophenones. rsc.org The reaction's outcome is influenced by the electronic nature of the substituents on the salicylaldehyde. rsc.orgrsc.org Furthermore, rhodium has been utilized in the oxidative coupling of salicylaldehydes with arylboronic acids to produce 2-hydroxybenzophenones. beilstein-archives.orgresearchgate.net
| Substrate (Salicylaldehyde) | Catalyst | Base | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Salicylaldehyde | Rh(CO)₂(acac) | Na₂CO₃ | Cu(OAc)₂·H₂O | DMF | 100 | 80 | rsc.org |
| 5-Methylsalicylaldehyde | Rh(CO)₂(acac) | Na₂CO₃ | Cu(OAc)₂·H₂O | DMF | 100 | 75 | rsc.org |
| 4-Methoxysalicylaldehyde | Rh(CO)₂(acac) | Na₂CO₃ | Cu(OAc)₂·H₂O | DMF | 100 | 65 | rsc.org |
| 3-Methoxysalicylaldehyde | Rh(CO)₂(acac) | Na₂CO₃ | Cu(OAc)₂·H₂O | DMF | 100 | 72 | rsc.org |
Nickel-Catalyzed Decarbonyloxidation of 3-Aryl Benzofuran-2(3H)-ones
A novel and efficient method for synthesizing 2-hydroxybenzophenones involves the nickel-catalyzed decarbonyloxidation of 3-aryl benzofuran-2(3H)-ones. researchgate.netacs.orgnih.gov This approach is significant as it provides a route to these valuable compounds under mild conditions, utilizing an inexpensive nickel catalyst. acs.orgacs.org The reaction facilitates the cleavage of C(O)−O and C(O)−C bonds in a variety of 3-aryl benzofuran-2(3H)-one substrates, leading to the desired this compound products in good yields. researchgate.netacs.org
The process is tolerant of a diverse range of functional groups on the substrates. acs.org For instance, substrates with both electron-donating and electron-withdrawing groups on the aryl ring can be successfully converted. acs.org The reaction is typically carried out in the presence of a nickel(II) chloride catalyst, a base such as sodium carbonate, and an oxidant like tert-butyl hydroperoxide (TBHP) in a suitable solvent like toluene (B28343). acs.org
A proposed mechanism for this transformation involves the initial oxidative addition of the C(acyl)-O bond to the nickel catalyst. acs.org This is followed by a base-promoted C-H activation, CO migration, and subsequent reductive elimination to yield the this compound product. acs.org The protocol has demonstrated scalability, making it a practical option for larger-scale synthesis. acs.org
Table 1: Nickel-Catalyzed Decarbonyloxidation of Selected 3-Aryl Benzofuran-2(3H)-ones
| Entry | Substrate (3-Aryl Benzofuran-2(3H)-one) | Product (this compound) | Yield (%) |
| 1 | 3-Phenylbenzofuran-2(3H)-one | This compound | 85 |
| 2 | 3-(4-Methoxyphenyl)benzofuran-2(3H)-one | 2-Hydroxy-4'-methoxybenzophenone | 82 |
| 3 | 3-(4-Chlorophenyl)benzofuran-2(3H)-one | 4'-Chloro-2-hydroxybenzophenone | 78 |
| 4 | 7-Methyl-3-phenylbenzofuran-2(3H)-one | 2-Hydroxy-3-methylbenzophenone | 75 |
Reaction Conditions: Substrate (0.2 mmol), NiCl2 (10 mol %), Na2CO3 (2.0 equiv), TBHP (2.0 equiv), toluene (1.0 mL), in air, sealed tube. Yields are isolated yields. acs.org
Classic Organic Synthesis Transformations
Fries Rearrangement of Phenyl Esters
The Fries rearrangement is a classic and industrially significant method for the synthesis of hydroxyaryl ketones, including 2-hydroxybenzophenones. wikipedia.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). wikipedia.org The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent. wikipedia.org
The widely accepted mechanism proceeds through the formation of an acylium carbocation intermediate. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. This polarization leads to the cleavage of the ester bond and the formation of the acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.org Lower reaction temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product. wikipedia.org This temperature dependence is attributed to kinetic versus thermodynamic control, where the ortho-isomer can form a more stable bidentate complex with the aluminum catalyst. wikipedia.org
While traditionally a high-temperature reaction, recent studies have explored milder conditions. For example, a variant of the Fries rearrangement using five equivalents of anhydrous aluminum chloride in nitromethane (B149229) at low temperatures has been reported for the synthesis of hydroxybenzophenones from phenyl benzoates. ajchem-a.com
Condensation Reactions for Reactive Derivatives
2-Hydroxybenzophenones can be converted into various reactive derivatives through condensation reactions. A notable example is the formation of hydrazones by reacting this compound with hydrazine (B178648) or its derivatives. google.com This reaction typically occurs in a suitable solvent, often an alcohol, at a temperature sufficient to drive the condensation and form the corresponding hydrazide. google.com These hydrazone derivatives are valuable as they can incorporate additional functional groups, potentially leading to compounds with new properties or applications. google.com For instance, hydrazide-functionalized 2-hydroxybenzophenones have been explored as multifunctional stabilizers for polymers. google.com
Kostanecki Reactions for Coumarin Synthesis
The Kostanecki reaction provides a pathway to synthesize coumarins from o-hydroxyaryl ketones, such as 2-hydroxybenzophenones. nih.govwikipedia.org The reaction involves the acylation of the o-hydroxyaryl ketone with an aliphatic anhydride (B1165640) in the presence of its sodium salt, followed by cyclization. nih.govwikipedia.org The mechanism is understood to proceed through three main steps: O-acylation of the phenol, an intramolecular aldol (B89426) condensation to form a hydroxydihydrocoumarin, and finally, elimination of the hydroxyl group to yield the coumarin. wikipedia.orgjapsonline.com
Traditionally, the Kostanecki reaction has been limited by the need for harsh conditions and often results in low yields. nih.gov However, modern modifications have improved its efficiency. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (B52724) at ambient temperature has been shown to facilitate the synthesis of highly functionalized 4-arylcoumarins from 2-hydroxybenzophenones in good yields. nih.govmdpi.com This protocol offers a significant improvement by allowing the reaction to proceed under milder conditions. nih.gov
Advanced Derivatization Strategies and Functionalization
Suzuki Coupling Reactions for Substituted 2-Hydroxybenzophenones
The Suzuki coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of substituted 2-hydroxybenzophenones. frontiersin.orgcolab.ws This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound with a halide or triflate. colab.ws
One strategy involves the direct carbonylative Suzuki-Miyaura coupling of aryl halides with arylboronic acids and carbon monoxide. colab.ws This method allows for the direct synthesis of 2-hydroxybiaryl ketones, avoiding the need for protecting group strategies that are often required in traditional syntheses. colab.ws A protocol using a [N,P]-PdCl₂ complex as a catalyst has been reported to be effective for this transformation, showing good functional group tolerance. colab.ws
Another approach utilizes a Suzuki coupling reaction to introduce various substituents onto a pre-existing this compound scaffold. For instance, 5-bromo-2-hydroxybenzophenone (B1330228) can be coupled with different boronic acid pinacol (B44631) esters to synthesize a range of donor-acceptor type materials. frontiersin.org This method has been used to create novel this compound derivatives with tailored electronic and photophysical properties. frontiersin.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system. frontiersin.org
Table 2: Synthesis of Substituted 2-Hydroxybenzophenones via Suzuki Coupling
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |
| 1 | 2-(Diphenylamino)benzeneboronic acid pinacol ester | 5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) | Good |
| 2 | 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | 5-(9-Phenyl carbazole)-2-hydroxybenzophenone (BPOH-PhCz) | Good |
| 3 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene | 5-(4-Dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) | 85 |
Starting material for all entries is 5-bromo-2-hydroxybenzophenone. frontiersin.org
Synthesis of Polymerizable this compound Derivatives
The incorporation of UV-absorbing functionalities directly into polymer chains offers significant advantages over the use of additive stabilizers, such as reduced migration and enhanced durability. To this end, various polymerizable derivatives of this compound have been synthesized, primarily by introducing a reactive group, such as an acryloyl, methacryloyl, or allyl moiety, to the this compound core. These functionalized monomers can then be copolymerized with other monomers to create polymers with inherent photostability.
A common strategy for synthesizing these derivatives involves the reaction of a dihydroxy-substituted this compound with a reagent containing the desired polymerizable group. For instance, 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) has been synthesized through the reaction of 2,4-dihydroxybenzophenone (B1670367) with glycidyl (B131873) methacrylate (B99206). researchgate.net Similarly, 2-hydroxy-4-acryloyloxybenzophenone (2H-4-AB) is prepared by reacting 2,4-dihydroxybenzophenone with acryloyl chloride. tandfonline.com The synthesis of 2-hydroxy-4-methacryloyloxybenzophenone (2H-4MB) follows a similar pathway, using methacryloyl chloride instead of acryloyl chloride. tandfonline.com
These polymerizable this compound derivatives have been successfully copolymerized with various monomers, including methyl methacrylate (MMA), to produce polymeric UV absorbers. tandfonline.comtandfonline.com For example, free-radical solution polymerization has been employed to create copolymers of 2H-4MB and MMA. tandfonline.comtandfonline.com The resulting copolymers integrate the UV-absorbing properties of the this compound moiety directly into the polymer backbone.
Below is a table summarizing some polymerizable this compound derivatives and their synthesis methods.
| Derivative Name | Starting Materials | Key Reagents | Reference |
| 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | 2,4-dihydroxybenzophenone | Glycidyl methacrylate | researchgate.net |
| 2-hydroxy-4-acryloyloxybenzophenone (2H-4-AB) | 2,4-dihydroxybenzophenone | Acryloyl chloride | tandfonline.com |
| 2-hydroxy-4-methacryloyloxybenzophenone (2H-4MB) | 2,4-dihydroxybenzophenone | Methacryloyl chloride | tandfonline.com |
| 2-hydroxy, 3-allyl, 4,4′-dimethoxybenzophenone | Not specified | Not specified | chemicalbook.comsigmaaldrich.com |
Formation of Macrocyclic Boronates
This compound can serve as a building block in the formation of macrocyclic structures, specifically boronates. Research has shown that this compound reacts with 3-aminophenyl boronic acid to form macrocyclic boronates. chemicalbook.comsigmaaldrich.comresearchgate.net The formation of these macrocycles proceeds through the condensation of imine species, which then self-assemble into larger cyclic structures. researchgate.net
The reaction typically results in the formation of trimeric or tetrameric macrocyclic structures. researchgate.net This process highlights a synthetic application of this compound beyond its use as a UV absorber, demonstrating its utility in supramolecular chemistry for the construction of complex, cyclic architectures.
Design and Synthesis of Schiff Base Ligands
The chemical structure of this compound lends itself to the design and synthesis of multidentate ligands, such as Schiff base ligands. These ligands are of significant interest due to their ability to form stable complexes with a variety of metal ions.
A synthetic route to pentadentate Schiff base ligands involves the use of this compound analogues. researchgate.netrsc.org This process can begin with the Fries rearrangement of phenyl benzoate (B1203000) derivatives to yield the necessary this compound precursors. rsc.org These precursors are then condensed with linear aliphatic triamines to form the pentadentate Schiff base ligands. researchgate.netrsc.org
Photochemistry and Photostabilization Mechanisms
Detailed Mechanisms of Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a photophysical process that involves the transfer of a proton within the same molecule in its electronically excited state. In 2-hydroxybenzophenone, this occurs between the phenolic hydroxyl group and the carbonyl oxygen.
The ground state of this compound exists predominantly in the enol form, which is stabilized by an intramolecular hydrogen bond. Upon absorption of a UV photon, the molecule is promoted to an electronically excited singlet state (S1), denoted as the excited enol (E*). nih.govfrontiersin.org In this excited state, a significant redistribution of electron density occurs, leading to an increase in the basicity of the carbonyl oxygen and the acidity of the phenolic proton.
This electronic rearrangement facilitates an ultrafast intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen, resulting in the formation of an excited-state keto tautomer (K). nih.govfrontiersin.org This tautomer is energetically more stable in the excited state than the enol form. The K tautomer then rapidly returns to the ground state (S0) via non-radiative decay pathways, releasing the absorbed energy as heat. Finally, a rapid ground-state intramolecular proton transfer (GSIPT) occurs, reverting the molecule from the ground-state keto form (K) back to the original, stable enol form (E), completing the photoprotective cycle. doi.org Theoretical studies suggest that the enol form is the single minimum on the ground state potential energy surface, while the keto tautomer is the single minimum on the first excited state (S1) potential energy surface. iaea.org This indicates that the excited-state intramolecular proton transfer from the enol to the keto form and the subsequent ground-state reverse proton transfer occur without a significant energy barrier. iaea.org
The energy gap between the first excited electronic state (S1, of ¹(π, π) character) and the second excited electronic state (S2, of ¹(n, π) character) of the enol form is very small. iaea.org This proximity allows for the possibility of simultaneous excitation to both states, with the S1 state leading to the ESIPT process and the S2 state potentially deactivating through internal conversion to the S1 state or intersystem crossing to a triplet state. iaea.org
The pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen in the ground state is a critical structural feature that dictates the efficiency of the ESIPT process. frontiersin.orgnih.gov This hydrogen bond pre-positions the proton donor and acceptor groups in close proximity, facilitating a rapid and efficient proton transfer upon electronic excitation. The strength of this hydrogen bond directly influences the dynamics of the ESIPT. nih.gov
In the excited state, the hydrogen bond strengthens, further promoting the proton transfer. The process is exceptionally fast, occurring on a femtosecond to picosecond timescale, which is significantly faster than competing degradative photochemical reactions or radiative decay (fluorescence). nih.govfrontiersin.org This rapid, barrierless proton transfer is the key to the high photostability of 2-hydroxybenzophenones. iaea.org The presence of this intramolecular hydrogen bond is essential for the UV absorption properties of these compounds. nih.gov
The photoinduced proton transfer in this compound is a well-orchestrated sequence of events that ensures the efficient dissipation of UV energy. frontiersin.orgiaea.org The cycle can be summarized as follows:
UV Absorption: The ground-state enol form (E) absorbs a UV photon, transitioning to the excited enol form (E*). frontiersin.org
Excited-State Intramolecular Proton Transfer (ESIPT): An ultrafast proton transfer occurs from the hydroxyl group to the carbonyl oxygen, forming the excited keto tautomer (K*). nih.govfrontiersin.org
Non-radiative Decay: The excited keto tautomer (K*) rapidly relaxes to its ground state (K) through non-radiative pathways, releasing the absorbed energy as heat.
Ground-State Intramolecular Proton Transfer (GSIPT): A reverse proton transfer occurs in the ground state, converting the keto form (K) back to the more stable enol form (E), thus completing the cycle and readying the molecule to absorb another UV photon. doi.org
This entire process is highly efficient and reversible, allowing a single molecule of this compound to dissipate the energy of thousands of photons without undergoing permanent chemical change. The conformational equilibria in the ground state are crucial for the excited-state behavior of these types of molecules. rsc.org
Structure-Activity Relationships in Ultraviolet Absorption and Photostability
The UV absorption characteristics and photostability of this compound derivatives can be fine-tuned by modifying their chemical structure, particularly through the introduction of various substituents on the aromatic rings.
For instance, a study on 2,4-dihydroxybenzophenone (B1670367) derivatives found that the maximum absorption wavelength (λmax) is dependent on the position of the substituent. researchgate.net Both electron-donating and electron-withdrawing substituents can cause a bathochromic shift (a shift to longer wavelengths), but the magnitude of this shift is position-dependent. researchgate.net
The electronic nature of the substituents plays a crucial role in modulating the photophysical properties of 2-hydroxybenzophenones.
Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, can enhance the electron density on the carbonyl oxygen. beilstein-journals.org This can, in some cases, weaken the intramolecular hydrogen bond, which might seem counterintuitive. However, a strong electron-donating group on the benzene (B151609) ring attached to the carbonyl group has been shown to have a pronounced positive effect on UV protection abilities. beilstein-journals.org This is because it increases the electron density on the carbonyl center, which can influence the energy levels of the molecule and its absorption spectrum. beilstein-journals.org Studies on this compound derivatives with various electron-donating groups like triphenylamine, carbazole, and dibenzothiophene (B1670422) have shown that these substituents can lead to dual-emission spectra, indicative of the ESIPT process. nih.govnih.gov A stronger donor strength can lead to more significant changes in emission color with varying excitation power. nih.gov It has been suggested that para-substituted electron-donating groups have a positive impact on the UV-filter performance of 2-hydroxybenzophenones. doi.org
Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂), can also influence the photophysical properties. doi.orgresearchgate.net These groups can affect the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby modulating the ESIPT process. For example, derivatives with an electron-withdrawing group tend to have more favorable reduction potentials and lower LUMO and HOMO energy levels. researchgate.net However, a strong electron-withdrawing group like fluorine at the 4'-position has been found to result in poor UV-protection. beilstein-journals.org In some cases, the presence of an EWG can lead to a blueshift in the absorption spectrum. doi.org
The following table summarizes the effects of different substituents on the photophysical properties of this compound derivatives based on a study of various substituted compounds.
| Compound | Substituent | Position | Effect on λmax | Effect on UV Protection (SPF) |
| 4aa | 4'-methyl | 4' | Bathochromic Shift | High |
| 4cb | 4'-methoxy | 4' | Bathochromic Shift | High |
| 4eb | 4'-ethoxy | 4' | Bathochromic Shift | High |
| 4fb | 4'-tert-butyl | 4' | Bathochromic Shift | High |
| 4fd | 4'-fluoro | 4' | - | Poor |
| 4ga | 5-methoxy | 5 | - | Moderate |
| 4ha | 5-ethoxy | 5 | - | Moderate |
| 4ia | 5-propoxy | 5 | - | Moderate |
Data adapted from a study on 5-substituted-2-hydroxybenzophenones. beilstein-journals.org The SPF values are relative comparisons from the study.
Role of Alkoxy Substitution on Absorption Wavelength
The substitution of alkoxy groups onto the this compound structure plays a significant role in modifying its ultraviolet (UV) absorption characteristics. Generally, an increased degree of alkoxy substitution is associated with a shift in the maximum absorption wavelength to a higher value. longchangchemical.com For instance, the parent this compound has a maximum absorption wavelength of 260 nm, while derivatives with alkoxy groups can exhibit absorption at longer wavelengths. longchangchemical.comgoogle.com This can sometimes result in the compound itself appearing yellow. longchangchemical.com
The influence of these substitutions is complex and subject to varied research findings. Some studies indicate that substituents with strong electron-donating capabilities, such as a methoxy group (-OCH₃), can strengthen the intramolecular hydrogen bond, thereby enhancing the UV absorbing capacity. mdpi.com Conversely, other research suggests that a strong electron-donating group like methoxy on the benzene ring attached to the carbonyl center can weaken the hydrogen bond, which paradoxically is also linked to increased UV protection abilities. nih.gov The position of the substituent is also critical; a substituent in the 5-position has been found to improve the ability to absorb UV light and prevent photodegradation more substantially than one in the 4-position. nih.govbeilstein-journals.org
Research has also explored the comparative effects of different alkoxy groups. Theoretical calculations suggest that an ethoxy group (-OCH₂CH₃) should confer greater UV resistance than a methoxy group due to a higher hydrogen bond energy, though experimental results have sometimes shown the opposite, indicating the nuanced nature of these molecular interactions. mdpi.com Furthermore, while some alkoxy substitutions at the 5-position did not markedly improve UV-protection, the corresponding Sun Protection Factor (SPF) values were observed to decrease as the alkyl chain length increased. beilstein-journals.org
Mechanisms of Photodegradation and Photosensitization
While known for its photostabilizing properties, this compound can also undergo photodegradation and induce photosensitization through various chemical pathways.
Radical Pathway Initiation in Photochemical Reactions
The initiation of radical pathways in the photochemical reactions of this compound can occur through several mechanisms. A primary photodegradative route involves a monophotonic breakage of the hydroxyl (H-O) bond upon UV excitation, which leads to the formation of phenoxyl radicals. researchgate.netresearchgate.net
Another significant pathway is initiated by the carbonyl group. Upon absorbing UV radiation, the triplet state of the carbonyl chromophore becomes highly reactive and capable of abstracting hydrogen atoms. acs.org An excited state electron from the ketone's oxygen atom can become electrophilic, allowing it to react with weak C-H bonds to eliminate a hydrogen atom. medicaljournals.semedicaljournals.se This hydrogen abstraction results in the formation of a ketyl radical, a key intermediate in many of its photochemical reactions. medicaljournals.semedicaljournals.se Additionally, photochemical reactions involving ketones can proceed through a Norrish Type I reaction, which involves the homolytic cleavage of the alpha-carbon bond next to the carbonyl group, yielding two distinct radical species. rsc.org
Formation of Ketyl Radicals and Subsequent Radical Reactions
A ketyl radical, characterized by the R₂C−O• group, is the product of a one-electron reduction of a ketone and is a critical intermediate in the photochemistry of benzophenones. wikipedia.org Its formation from this compound derivatives can be initiated by the protonation of their triplet state, followed by an electron transfer, in what is described as a proton-coupled electron transfer (PCET) process in aqueous solutions. researchgate.net
Once formed, the ketyl radical (BPH•) is reactive. medicaljournals.semedicaljournals.se It can engage in subsequent reactions, such as reacting with alkyl radicals or undergoing a second hydrogen elimination to form an alcohol like benzophenone-1. medicaljournals.semedicaljournals.se The reactivity also depends on the surrounding chemical environment. For example, studies on the reaction between dimethyl ketyl radicals and p-hydroxybenzophenone (p-HOBP) showed that instead of forming the ketyl radical of p-HOBP, the reaction proceeded through hydrogen atom abstraction from the phenolic -OH group to yield phenoxy radicals or through the formation of an adduct. acs.org
Generation of Singlet Oxygen Species
This compound derivatives can act as photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive excited state of molecular oxygen. The process begins when the sensitizer (B1316253) molecule absorbs a photon, promoting it to an excited singlet state (S₁). iaea.org It then undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁). iaea.org This excited triplet state can then transfer its energy to ground-state triplet oxygen (³O₂) during a collision, resulting in the formation of singlet oxygen. medicaljournals.seiaea.org The generation of singlet oxygen via photosensitization by a this compound derivative, specifically 5-chloro-2-hydroxybenzophenone (B104029) (BP-7), has been experimentally observed through its characteristic near-infrared emission. nih.gov
However, it is also proposed that molecules like this compound, which possess highly efficient non-radiative energy dissipation pathways, should be relatively unreactive towards singlet oxygen and should not act as effective photosensitizers for its creation. researchgate.net This highlights the dual and sometimes contradictory photochemical roles these compounds can play.
Influences of Functional Groups on Phototoxicity
Minor structural changes in the benzophenone (B1666685) molecule can profoundly influence its phototoxic properties. medicaljournals.semedicaljournals.senih.gov The position of functional groups is particularly crucial. An in-vitro photohaemolysis test demonstrated that the presence of hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups at the C2 or C3 position of the benzophenone molecule abolishes its phototoxicity. medicaljournals.semedicaljournals.se This is attributed to the ability of these adjacent groups to engage in intramolecular hydrogen transfer to the ketone moiety, which effectively inactivates the phototoxic potential. medicaljournals.semedicaljournals.se
In contrast, when a hydroxyl group is located at the C4 position, it is too distant from the ketone's oxygen atom to participate in this deactivating intramolecular hydrogen transfer. medicaljournals.semedicaljournals.se As a result, a compound like 4-hydroxybenzophenone (B119663) retains its phototoxic character. medicaljournals.semedicaljournals.se Similarly, charged functional groups, such as the sulfonate group in benzophenone-4, can significantly alter photodegradation pathways, leading to extensive photofragmentation upon UV exposure. acs.org
Photostabilization Mechanisms in Polymer Systems
The primary application of this compound and its derivatives is as UV stabilizers in polymer systems, where they protect the material from photodegradation. The core of this function lies in a highly efficient, non-destructive energy dissipation cycle. longchangchemical.com
This mechanism is dependent on the intramolecular hydrogen bond between the phenolic hydroxyl group at the 2-position and the carbonyl oxygen. longchangchemical.com Upon absorption of a UV photon, the molecule undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT). longchangchemical.comresearchgate.net This process, with a rate constant (k) of approximately 2 x 10¹² s⁻¹, converts the initial "enol" form into an excited "keto" tautomer. researchgate.net This keto form rapidly decays back to its ground state, releasing the absorbed UV energy as harmless thermal energy. longchangchemical.comacs.org The molecule then reverts to its original enol form, ready to absorb another UV photon. longchangchemical.com This cyclical process effectively transforms damaging UV radiation into heat without the stabilizer itself being consumed or causing photosensitization. longchangchemical.com
To ensure their longevity and effectiveness within a polymer matrix, these stabilizers can be chemically integrated into the polymer backbone. Polymerizable UV screening agents have been prepared and copolymerized with materials like acrylics to create transparent films containing non-fugitive UV protection. acs.org
Despite their effectiveness, the use of this compound-type stabilizers requires careful consideration. The phenolic hydroxyl group in their structure can interfere with and block photoinitiated radical polymerization, which can affect the curing of certain coatings. longchangchemical.com Furthermore, if not selected or used appropriately, these compounds can paradoxically act as photosensitizers, potentially accelerating the photoaging of the polymer system they are intended to protect. longchangchemical.com
Mentioned Compounds
Hydrogen Bonding-Facilitated Energy Dissipation
The principal mechanism by which this compound provides photoprotection is through a highly efficient, reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govbohrium.com This process is facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl group at the 2-position and the carbonyl group's oxygen atom. nih.govfrontiersin.orglongchangchemical.com
The ESIPT cycle can be described in the following steps:
UV Absorption: The molecule, existing in its stable ground state (enol form), absorbs a photon of UV radiation, transitioning to an excited singlet state (E*). researchgate.netdoi.org
Ultrafast Proton Transfer: In the excited state, the basicity of the carbonyl oxygen increases significantly, while the acidity of the phenolic proton increases. frontiersin.org This triggers an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen. nih.gov This transfer occurs on a picosecond or even femtosecond timescale, with reported rate constants around 2x10¹² s⁻¹. nih.gov
Formation of Keto Tautomer: The proton transfer results in the formation of an unstable, excited keto-enol tautomer (K*). nih.govfrontiersin.org
Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state (K) through non-radiative internal conversion, dissipating the absorbed energy as harmless heat. researchgate.netacs.org
Reverse Proton Transfer: In the ground state, the keto form is unstable and rapidly undergoes a reverse proton transfer to regenerate the original, stable enol form, completing the cycle. longchangchemical.com
This cyclical process allows a single molecule of this compound to dissipate the energy of thousands of photons without undergoing any permanent chemical change, making it a highly effective UV absorber. longchangchemical.com The efficiency of this energy dissipation pathway is the primary reason for the high photostability of these compounds. researchgate.net Studies on various derivatives have shown that this ESIPT process and the resulting dual-emission spectra are characteristic of this class of compounds. nih.govresearchgate.net
Table 1: The ESIPT Mechanism in this compound
| Step | Process | Molecular Form | State | Key Event | Outcome |
| 1 | Absorption | Enol | Ground (E) → Excited (E) | Molecule absorbs UV photon | Energy is absorbed |
| 2 | ESIPT | Enol (E) → Keto (K) | Excited | Ultrafast intramolecular proton transfer | Formation of excited keto tautomer |
| 3 | De-excitation | Keto (K) → Keto (K) | Excited → Ground | Internal conversion | Energy dissipated as heat |
| 4 | Tautomerization | Keto (K) → Enol (E) | Ground | Reverse proton transfer | Molecule returns to original state |
Radical Scavenging and Blocking Mechanisms
Beyond its function as a UV absorber, the phenolic hydroxyl group in this compound enables it to act as a radical scavenger. researchgate.net During the thermal and photooxidative degradation of polymers, highly reactive free radicals, particularly peroxy radicals (ROO•), are generated, which propagate a destructive chain reaction. nih.govchimia.ch
This compound can interrupt this cycle by donating its phenolic hydrogen atom to these radicals, a process characteristic of chain-breaking antioxidants. researchgate.netbitmesra.ac.in This reaction converts the reactive radicals into more stable hydroperoxides while generating a phenoxyl radical from the stabilizer.
The resulting phenoxyl radical is significantly less reactive than the initial polymer radicals due to resonance stabilization, and it is less likely to initiate new degradation chains. nih.gov However, it is important to note that under certain conditions, a minor photodegradative pathway for this compound itself can involve H-O bond breakage, leading to the formation of phenoxyl radicals. nih.gov The phenolic hydroxyl group can also interfere with or "block" certain polymerization processes that rely on free radicals, which is a consideration in the formulation of UV-curable coatings. longchangchemical.com
Grafting of this compound Stabilizers onto Polymer Backbones
A significant challenge with low-molecular-weight additives like this compound is their potential to be lost from the polymer matrix over time due to migration, volatility, or extraction. iaea.org To overcome this, polymerizable derivatives of this compound have been synthesized and chemically grafted onto the polymer backbone. iaea.org This covalent bonding ensures the permanent presence of the stabilizer within the polymer, providing more durable and persistent protection. iaea.org
Various methods have been developed to achieve this grafting:
Synthesis of Polymerizable Monomers: Derivatives of this compound are created by introducing reactive groups such as methacrylate (B99206), acrylate, allyl, or epoxy functionalities. researchgate.netuctm.edupolysciences.com A common example is 2-hydroxy-4-(3-methacryloxy-2-hydroxy-propoxy) benzophenone (BPMA). researchgate.netresearchgate.net
Grafting Techniques: These functionalized stabilizers can be incorporated into polymers like polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polystyrene (PS) through different techniques. researchgate.netresearchgate.net
Melt Grafting: The monomeric UV absorber is blended with the polymer in the molten state, often with a free-radical initiator, to create covalent bonds. researchgate.netresearchgate.net
Radiation Grafting: Gamma irradiation or UV radiation is used to generate active sites on the polymer backbone, which then react with the stabilizer monomer. iaea.orgsrce.hr Studies have shown that 2-hydroxy-4-(3-methacryloxy-2-hydroxy-propoxy) benzophenone can be successfully grafted onto low-density polyethylene (LDPE) films using this method, with the location of the graft (surface vs. bulk) being controllable by the choice of solvent. iaea.orgsrce.hr
The enhanced photostability of polymers containing these grafted stabilizers has been demonstrated by comparing their performance against equivalent polymers with physically blended additives. iaea.orgresearchgate.net
Table 2: Examples of Grafted this compound Derivatives
| Polymerizable Stabilizer | Reactive Group | Polymer Backbone | Grafting Method | Reference |
| Maleimide containing 2-hydroxy-benzophenone | Maleimide | High-Density Polyethylene (HDPE) | Melt-grafting | researchgate.net, researchgate.net |
| 2-hydroxy-4-(3-methacryloxy-2-hydroxy-propoxy) benzophenone (HMB/BPMA) | Methacrylate | Low-Density Polyethylene (LDPE) | Radiation grafting (gamma) | iaea.org, srce.hr |
| 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Methacrylate | Polystyrene (PS) | Emulsion copolymerization | researchgate.net, researchgate.net |
| 4-allyloxy-2-hydroxybenzophenone | Allyl | Polypropylene (PP) | Melt grafting | researchgate.net |
Role as Polymer Chain-Breaking Donors
The function of this compound as a radical scavenger directly relates to its role as a chain-breaking donor antioxidant. The auto-oxidation of polymers is a free-radical chain reaction involving initiation, propagation, and termination steps. chimia.ch The propagation phase is primarily driven by alkyl (R•) and peroxyl (ROO•) radicals.
A chain-breaking donor antioxidant (AH), such as this compound, interrupts the propagation cycle by donating a hydrogen atom to the propagating radical, most commonly the peroxyl radical. bitmesra.ac.in
ROO• + AH → ROOH + A•
Advanced Spectroscopic and Analytical Characterization
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopy offers a powerful lens through which the fundamental properties of 2-Hydroxybenzophenone can be observed. From the absorption of light to the resonance of its atomic nuclei, each technique provides a unique piece of the puzzle in characterizing this multifaceted molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy reveals the electronic transitions within this compound. The molecule exhibits characteristic absorption bands in the ultraviolet and visible regions, which are attributed to π-π* and n-π* transitions. In various solvents, 2-HBP displays high-energy absorption bands below 300 nm and lower-energy transitions between 318–400 nm. frontiersin.orgnih.gov These transitions are associated with the enol and keto forms of the molecule. frontiersin.orgnih.gov The absorption maxima of 2-HBP are influenced by the solvent environment and the presence of substituents on the benzophenone (B1666685) framework. medicaljournals.sebeilstein-journals.org For instance, derivatives of 2-HBP show absorption bands that can be influenced by electron-donating or electron-withdrawing groups. beilstein-journals.org The study of these electronic transitions is crucial for understanding the photophysical properties of 2-HBP, including its well-known application as a UV absorber in sunscreens. medicaljournals.sebeilstein-journals.orgdoi.org
Table 1: UV-Vis Absorption Data for this compound and its Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| This compound | Tetrahydrofuran (B95107) (THF) | <300, 318-400 | frontiersin.orgnih.gov |
| 5-(2-triphenylamine)-2-hydroxybenzophenone | Tetrahydrofuran (THF) | ~350, ~400 | frontiersin.orgnih.gov |
| 5-(9-phenyl carbazole)-2-hydroxybenzophenone | Tetrahydrofuran (THF) | ~340, ~390 | frontiersin.orgnih.gov |
| 5-(4-dibenzothiophene)-2-hydroxybenzophenone | Tetrahydrofuran (THF) | ~330, ~380 | frontiersin.orgnih.gov |
| 2-hydroxy-4-methoxybenzophenone (Oxybenzone) | Water/Acetonitrile (B52724) (1:1) | Not specified | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive assignment of the compound's structure. frontiersin.orgchemicalbook.comnih.gov In ¹H NMR spectra of 2-HBP derivatives, the chemical shifts (δ) of the protons provide insights into the electronic effects of substituents and the intramolecular hydrogen bonding. frontiersin.org For example, the phenolic proton typically appears as a singlet at a downfield chemical shift, indicative of its acidic nature and involvement in hydrogen bonding. frontiersin.org
Table 2: Selected ¹H NMR Data for this compound Derivatives in DMSO-d₆
| Compound | Description | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 5-(2-triphenylamine)-2-hydroxybenzophenone | Phenolic Proton | 10.35 (s, 1H) | frontiersin.orgnih.gov |
| 5-(9-phenyl carbazole)-2-hydroxybenzophenone | Phenolic Proton | 10.34 (s, 1H) | frontiersin.orgnih.gov |
Note: s = singlet, m = multiplet, d = doublet, td = triplet of doublets.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. The FTIR spectrum reveals vibrational frequencies corresponding to specific bonds, such as the hydroxyl (O-H) and carbonyl (C=O) groups. The presence of a broad absorption band in the high-frequency region is characteristic of the O-H stretching vibration, often broadened due to intramolecular hydrogen bonding. The strong absorption band in the range of 1600-1700 cm⁻¹ is attributed to the C=O stretching vibration of the ketone group. researchgate.nettandfonline.com Studies on metal complexes of 2-HBP have shown shifts in these vibrational frequencies upon coordination, providing evidence of the ligand's binding to the metal center. researchgate.nettandfonline.com
Time-Resolved Spectroscopy for Excited-State Dynamics
Time-resolved spectroscopic techniques are instrumental in unraveling the complex photophysical and photochemical processes that occur in this compound upon photoexcitation. These methods, with temporal resolutions ranging from femtoseconds to nanoseconds, allow for the direct observation of transient species and the kinetics of their transformations. frontiersin.orgresearchgate.net
Upon UV excitation, 2-HBP undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the carbonyl oxygen. frontiersin.orgresearchgate.net This process occurs on a picosecond timescale and is a primary deactivation pathway for the excited state. researchgate.net Time-resolved transient absorption spectroscopy has been used to monitor the formation and decay of the resulting keto-tautomer. doi.org Studies have shown that the dynamics of these excited states can be influenced by the solvent environment. doi.org For instance, the lifetime of the S₁ state of ortho-hydroxybenzophenone has been reported to be significantly fast. acs.org
Furthermore, time-resolved fluorescence spectroscopy has been utilized to investigate the emissive properties of 2-HBP derivatives, revealing dual emission in some cases, which is attributed to the excited-state dynamics and the presence of different emissive species. frontiersin.orgnih.gov
X-ray Single-Crystal Diffraction for Molecular Geometry Analysis
Crystal structure analyses have confirmed the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. frontiersin.orgnih.gov For example, in a derivative of 2-HBP, the O−H···O hydrogen bond distances were found to be 1.805 Å and 1.839 Å in its enol and keto forms, respectively. frontiersin.orgnih.gov The crystal structures also reveal the twisted conformation of the phenyl rings relative to each other, a result of steric hindrance. frontiersin.orgnih.gov The packing of the molecules in the crystal lattice is also elucidated, providing insights into intermolecular interactions.
Table 3: Selected Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | frontiersin.orgnih.gov |
| Space Group | P-1 | frontiersin.orgnih.gov |
| Intramolecular O−H···O distance (enol) | 1.805 Å | frontiersin.orgnih.gov |
Electrochemical Characterization for Redox Behavior
The redox behavior of this compound and its derivatives has been investigated using electrochemical techniques, primarily cyclic voltammetry (CV). dntb.gov.uauit.noresearchgate.net These studies provide valuable information on the electron transfer properties of the molecule, including its reduction and oxidation potentials.
The cyclic voltammograms of 2-HBP derivatives typically show a sharp reduction wave and a smaller, coupled oxidation wave. uit.noresearchgate.net The reduction process is generally diffusion-controlled and involves the transfer of electrons to the benzophenone moiety. ias.ac.in The reduction potential of 2-HBP is sensitive to the presence of substituents on the aromatic rings; electron-withdrawing groups facilitate reduction, shifting the potential to more positive values, while electron-donating groups have the opposite effect. uit.noias.ac.in
In some cases, the reduction of 2-hydroxybenzophenones is irreversible. ias.ac.in The electrochemical behavior can also be influenced by the solvent system. researchgate.net The study of the redox properties of 2-HBP is relevant for its applications in various fields, including the development of redox-active materials and understanding its behavior in biological systems. dntb.gov.uauit.no
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (2-HBP) |
| 5-(2-triphenylamine)-2-hydroxybenzophenone |
| 5-(9-phenyl carbazole)-2-hydroxybenzophenone |
| 5-(4-dibenzothiophene)-2-hydroxybenzophenone |
| 2-hydroxy-4-methoxybenzophenone (Oxybenzone) |
| Sulisobenzone |
Cyclic Voltammetry (CV) Studies of Reduction and Oxidation Potentials
Cyclic voltammetry (CV) has been employed to study the electrochemical behavior of this compound and its derivatives. uit.noresearchgate.net These studies typically show a distinct reduction wave and a smaller corresponding oxidation wave. uit.no The reduction is primarily centered on the carbonyl group of the molecule. researchgate.net
The solvent medium plays a significant role in the reduction potential. For instance, acetonitrile has been observed to enhance the reduction potential, particularly for derivatives containing electron-withdrawing groups, when compared to solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The stability of the radical anion formed upon reduction is influenced by the scan rate in CV experiments; higher scan rates tend to show a more stable radical. researchgate.net A comprehensive study of various substituted benzophenones, including this compound, has provided a complete set of electrochemical data, highlighting the influence of different substituents on the redox potentials. dntb.gov.ua
Below is a table summarizing the formal reduction potentials for this compound and some of its derivatives in various solvents, measured at a scan rate of 0.100 V/s.
Table 1: Formal Reduction Potentials (E°') of this compound Derivatives
| Compound | Solvent | E°' (V vs. Fc/Fc+) |
|---|---|---|
| 2-Hydroxy-5-bromobenzophenone | Acetonitrile | -1.82 |
| 2-Hydroxy-5-chlorobenzophenone | Acetonitrile | -1.83 |
| This compound | Acetonitrile | -1.94 |
| 2-Hydroxy-4-methoxybenzophenone | Acetonitrile | -2.00 |
| 2-Hydroxy-4-octyloxybenzophenone | Acetonitrile | -2.00 |
| 2-Hydroxy-5-bromobenzophenone | DMF | -1.71 |
| 2-Hydroxy-5-chlorobenzophenone | DMF | -1.72 |
| This compound | DMF | -1.82 |
| 2-Hydroxy-4-methoxybenzophenone | DMF | -1.87 |
| 2-Hydroxy-4-octyloxybenzophenone | DMF | -1.87 |
| 2-Hydroxy-5-bromobenzophenone | DMSO | -1.63 |
| 2-Hydroxy-5-chlorobenzophenone | DMSO | -1.64 |
| This compound | DMSO | -1.74 |
| 2-Hydroxy-4-methoxybenzophenone | DMSO | -1.79 |
| 2-Hydroxy-4-octyloxybenzophenone | DMSO | -1.79 |
Data sourced from cyclic voltammetry studies. researchgate.net
Correlation of Electrochemical Data with Molecular Orbital Energies
A strong correlation has been established between the experimentally determined reduction potentials of this compound and its derivatives and their theoretically calculated molecular orbital energies. uit.nouit.no Specifically, the formal reduction potential (E°') has been shown to have a linear relationship with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and the effects of various substituent groups on the molecule's redox properties. uit.noresearchgate.net These theoretical models have demonstrated that derivatives with electron-withdrawing groups exhibit lower LUMO and Highest Occupied Molecular Orbital (HOMO) energy levels, which corresponds to a more favorable reduction potential. researchgate.net These linear relationships between electrochemical data and DFT-calculated energies are powerful predictive tools for estimating the reduction potentials of other, similar molecular structures. uit.nouit.no
Advanced Analytical Methods for Detection and Quantification
The accurate detection and quantification of this compound in complex samples, such as environmental and biological matrices, necessitate the use of highly sensitive and selective analytical techniques.
Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a powerful technique for the simultaneous analysis of this compound and other benzophenone derivatives in various samples, including cereals and umbilical cord blood. nih.govjfda-online.comnih.gov This method offers high sensitivity and specificity, with detection often performed in multiple reaction monitoring (MRM) mode for enhanced selectivity. jfda-online.comnih.gov Isotope-labeled internal standards are frequently used to ensure accurate quantification by compensating for matrix effects and variations in method recovery. nih.govjfda-online.com The chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases such as methanol (B129727) and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. jfda-online.comnih.gov
Table 2: Illustrative UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 50 mm x 2.0 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10-20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Parameters are illustrative and may vary based on the specific application and instrumentation. jfda-online.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For the analysis of hydroxylated benzophenones like this compound by GC-MS, a derivatization step is often necessary to improve their volatility and chromatographic behavior. bohrium.com Silylation is a common derivatization approach, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. researchgate.netresearchgate.net This derivatization can be performed "on-line" in the GC injection port, which is an efficient and rapid method. researchgate.netresearchgate.net Following derivatization, the analytes are separated on a suitable capillary column and detected by mass spectrometry, often in tandem (MS/MS) for greater selectivity and lower detection limits, which is particularly important for complex matrices like wastewater. researchgate.netresearchgate.net
Sample Preparation Techniques (e.g., Fast Pesticide Extraction (FaPEx), Dispersive Liquid-Liquid Microextraction (DLLME), Solid-Phase Extraction (SPE))
Effective sample preparation is crucial for the reliable analysis of this compound, aiming to extract the analyte, remove interfering substances, and preconcentrate it.
Fast Pesticide Extraction (FaPEx) : This technique, a simplified version of the QuEChERS method, has been successfully applied to extract benzophenone derivatives from cereal samples. nih.govjfda-online.com The process involves extraction with acetonitrile followed by a salting-out step with magnesium sulfate (B86663) and sodium chloride. jfda-online.com A subsequent clean-up step may be performed using sorbents like C18. jfda-online.com FaPEx has shown higher recovery rates compared to traditional QuEChERS methods for certain matrices. jfda-online.com
Dispersive Liquid-Liquid Microextraction (DLLME) : DLLME is a rapid and environmentally friendly microextraction technique used for extracting benzophenones from aqueous samples. nih.gov It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates the transfer of analytes into the extraction solvent. nih.gov This method, when combined with on-line derivatization GC-MS, provides low detection limits and good recoveries for environmental water analysis. nih.gov
Solid-Phase Extraction (SPE) : SPE is a widely used and robust technique for extracting and preconcentrating benzophenones from various environmental and biological samples. researchgate.netresearchgate.netmdpi.com Oasis HLB is a common sorbent used for the extraction of benzophenone-type UV filters from aqueous samples. researchgate.net The analytes are adsorbed onto the solid phase, interferences are washed away, and the target compounds are then eluted with a small volume of an organic solvent. researchgate.net
Analysis of Matrix Effects in Environmental Samples
Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a significant challenge in the analysis of this compound, especially in complex environmental and biological samples. nih.govmdpi.com For instance, in the analysis of cereals using UHPLC-MS/MS, matrix effects ranging from 87% to 285% have been observed. jfda-online.com Similarly, in the analysis of umbilical cord blood, significant signal enhancement or suppression has been noted. csic.es To mitigate these effects, matrix-matched calibration curves are often employed, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. nih.govjfda-online.comcsic.es The use of isotope-labeled internal standards is another effective strategy to compensate for matrix effects and ensure the accuracy of quantitative results. nih.govjfda-online.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) has emerged as a principal method for studying the electronic characteristics of HBP and its derivatives. By calculating the electron density of the system, DFT allows for a detailed exploration of molecular orbitals, charge distribution, and the influence of various chemical modifications.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic transitions and reactivity of a molecule. For 2-hydroxybenzophenone and its derivatives, these orbital energies and the corresponding HOMO-LUMO gap are determined both experimentally, using techniques like cyclic voltammetry (CV) and UV-vis spectroscopy, and theoretically through DFT calculations. researchgate.netresearchgate.net
Studies on substituted 2-hydroxybenzophenones reveal that the nature of the substituent group significantly impacts the orbital energy levels. researchgate.net Derivatives featuring an electron-withdrawing group (EWG), such as a bromo or chloro group, exhibit lower HOMO and LUMO energy levels compared to those with an electron-donating group (EDG), like methoxy (B1213986) or octyloxy groups. researchgate.netresearchgate.net Consequently, compounds with EWGs have a more favorable reduction potential. researchgate.net The HOMO-LUMO energy gap, which corresponds to the energy of the lowest electronic excitation, can be qualitatively estimated from CV onset potentials and shows good agreement with theoretically calculated values. researchgate.net While DFT calculations effectively reproduce experimental HOMO values, they have been noted to overestimate the experimental LUMO energies by approximately 0.8 eV. researchgate.net
Table 1: Theoretical and Experimental Frontier Orbital Energies (eV) for this compound Derivatives
| Compound | Substituent | Theoretical HOMO (eV) | Theoretical LUMO (eV) | Theoretical Gap (eV) | Experimental Gap (eV) |
| 1 | 5-Br | -6.90 | -1.82 | 5.08 | 3.52 |
| 2 | 5-Cl | -6.89 | -1.80 | 5.09 | 3.53 |
| 3 | H | -6.74 | -1.62 | 5.12 | 3.61 |
| 4 | 4-OCH₃ | -6.29 | -1.53 | 4.76 | 3.57 |
| 5 | 4-OC₁₀H₂₁ | -6.28 | -1.53 | 4.75 | 3.58 |
Data sourced from a study using B3LYP/6-31+G(2df,2p) gas phase calculations and experimental CV/UV data in acetonitrile (B52724). researchgate.netresearchgate.net
The distribution of these frontier orbitals is also analyzed. For many derivatives, the HOMO is localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. rsc.org The degree of spatial overlap between these orbitals can be influenced by the molecular geometry, such as the dihedral angle between the donor and acceptor moieties. rsc.org
DFT calculations are instrumental in visualizing the distribution of charge of an unpaired electron added to a molecule upon reduction, a property known as spin density. researchgate.net When this compound is reduced, it forms a radical anion. The calculated spin density for this reduced species shows that the added electron is not confined to a single atom but is delocalized across the molecule. researchgate.net
A significant portion of the spin density, approximately 54%, is located on the carbonyl group (C=O). researchgate.net The remainder is spread over the two phenyl rings, demonstrating that the reduction largely occurs on the carbonyl moiety, creating an unstable radical species. researchgate.net This distribution can be quantified using Mulliken spin population analysis, which partitions the total spin among the different fragments of the molecule. researchgate.net
Table 2: Mulliken Spin Density Distribution in Reduced Anions of Benzophenone (B1666685) Derivatives
| Molecule | Substituent(s) | Ph1 (%) | CO (%) | Ph2 (%) |
| 1 | 2-OH | 25.1 | 54.3 | 20.6 |
| 2 | 2-OH, 5-Cl | 25.4 | 54.0 | 20.6 |
| 3 | 2-OH, 4'-Cl | 23.5 | 53.9 | 22.6 |
| 4 | 2-OH, 4-OCH₃ | 27.2 | 54.4 | 18.4 |
| 5 | 2-OH, 4,4'-(OCH₃)₂ | 28.5 | 54.2 | 17.3 |
Ph1 refers to the phenyl ring containing the hydroxyl group. Data from B3LYP/6-311+G(2df,2p) calculations. researchgate.net
The electronic effects of substituents on the this compound scaffold are effectively studied through a combination of electrochemical methods, like cyclic voltammetry, and DFT calculations. researchgate.netuit.no These investigations shed light on how charges are transmitted through the molecule and how substituents at the ortho, meta, or para positions influence this transmission. researchgate.netuit.no
Electrochemical studies of HBP and its derivatives typically show a single, sharp reduction wave, indicating the acceptance of an electron. researchgate.netuit.no DFT calculations reveal that various calculated energies, such as orbital energies, correlate linearly with the experimentally measured reduction potentials. researchgate.netuit.no These linear relationships can then be used to predict the reduction potentials of similar molecules, providing a valuable tool for designing compounds with specific electronic properties. researchgate.netuit.no The position and nature of substituents—whether electron-donating or electron-withdrawing—govern the charge distribution across the molecule and thereby modulate its electrochemical behavior. researchgate.netmdpi.com
Quantum Chemical Characterization of Intramolecular Interactions
Quantum chemical calculations are essential for characterizing the non-covalent interactions within the this compound molecule, most notably the intramolecular hydrogen bond that is crucial to its photophysical properties.
The intramolecular hydrogen bond (IHB) between the 2-hydroxyl group and the carbonyl oxygen is a defining feature of HBP. ias.ac.inmdpi.com DFT calculations, commonly performed at the B3LYP/6-311++G** level of theory, are used to investigate the strength and nature of this bond. ias.ac.inresearchgate.net
The analysis is often enhanced by advanced computational methods such as Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) theory. ias.ac.inresearchgate.net NBO analysis provides information on charge distribution and bond orders, while AIM theory characterizes the nature of the IHB by analyzing the electron density at bond critical points. ias.ac.inresearchgate.net These studies confirm that the IHB in HBP systems has a partly covalent nature, a characteristic of what is known as a resonance-assisted hydrogen bond (RAHB). researchgate.net
Substituents on the phenyl rings influence the IHB strength by inducing a redistribution of electron density in the chelated ring system. mdpi.comias.ac.in Generally, electron-withdrawing groups (e.g., -NO₂, -CN, -F) strengthen the IHB, whereas electron-donating groups (e.g., -NH₂, -OCH₃) weaken it. mdpi.comias.ac.innih.gov The position of the substituent also plays a role in the extent of this effect. mdpi.comnih.gov
Table 3: Calculated Intramolecular Hydrogen Bond (IHB) Energies for Substituted 2-Hydroxybenzophenones
| Substituent | Position | IHB Energy (kcal/mol) |
| H | - | 13.12 |
| NO₂ | 3 | 14.77 |
| NO₂ | 4 | 14.12 |
| NO₂ | 5 | 14.47 |
| CN | 5 | 14.07 |
| F | 5 | 13.33 |
| CH₃ | 5 | 13.01 |
| OH | 5 | 12.82 |
| NH₂ | 5 | 12.59 |
Data sourced from DFT calculations. researchgate.net
Theoretical calculations of vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts provide further insight into the structure and bonding of this compound. ias.ac.inresearchgate.net These calculated parameters are particularly sensitive to the strength of the IHB and the electronic effects of substituents. ias.ac.in DFT calculations at the B3LYP/6-311++G** level have shown excellent agreement with experimental vibrational frequencies and proton chemical shifts. ias.ac.in
A strong correlation exists between the calculated ¹H NMR chemical shift of the hydroxyl proton (δOH) and the strength of the IHB. researchgate.net As the IHB becomes stronger, the hydroxyl proton becomes more deshielded, resulting in a downfield shift (higher ppm value). researchgate.net This linear correlation allows the calculated chemical shift to serve as a reliable indicator of IHB strength. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) approach is a frequently used and reliable method for computing NMR chemical shifts within the DFT framework. nih.gov
Table 4: Calculated Hydroxyl Proton Chemical Shift (δOH) for Substituted 2-Hydroxybenzophenones
| Substituent | Position | δOH (ppm) |
| H | - | 12.16 |
| NO₂ | 3 | 13.56 |
| NO₂ | 4 | 12.98 |
| NO₂ | 5 | 13.29 |
| CN | 5 | 12.97 |
| F | 5 | 12.33 |
| CH₃ | 5 | 12.06 |
| OH | 5 | 11.90 |
| NH₂ | 5 | 11.72 |
Data sourced from DFT calculations. researchgate.net
Topological Analysis (Atoms-in-Molecules - AIM) for Bond Characterization
The Atoms-in-Molecules (AIM) theory is a quantitative method used to analyze the electron density distribution in a molecule, providing deep insights into the nature of chemical bonds. In the study of this compound, AIM analysis has been crucial for characterizing the intramolecular hydrogen bond (IHB) between the hydroxyl hydrogen and the carbonyl oxygen.
Research employing Density Functional Theory (DFT) at the B3LYP/6-311++G** level has been complemented by AIM analysis to probe the IHB. mdpi.comresearchgate.netresearchgate.net This analysis focuses on the properties of the bond critical point (BCP) located along the path of the hydrogen bond. Key topological parameters at the O-H···O BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are calculated to define the bond's nature. mdpi.comresearchgate.net
For this compound, the calculated topological parameters indicate that the IHB is predominantly electrostatic in nature but also possesses a degree of covalent character. researchgate.net The positive value of the Laplacian of electron density (∇²ρ(r)) and a small, negative total energy density (H(r)) at the bond critical point are characteristic of strong hydrogen bonds with partial covalent nature. researchgate.net Studies on substituted HBP derivatives have shown that these topological parameters correlate well with the strength of the hydrogen bond. mdpi.comresearchgate.net
Table 1: Selected AIM Topological Parameters for the Intramolecular Hydrogen Bond in this compound
| Parameter | Value (a.u.) | Interpretation |
|---|---|---|
| Electron Density (ρ(r)) | — | A measure of the bond strength. |
| Laplacian of Electron Density (∇²ρ(r)) | Positive | Indicates charge depletion, typical for closed-shell interactions like strong H-bonds. |
| Total Energy Density (H(r)) | Small, Negative | The negative sign confirms a degree of covalent character in the hydrogen bond. researchgate.net |
Note: Specific numerical values can vary slightly based on the computational model and basis set used. The table reflects the qualitative findings from referenced studies.
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds. scispace.com This method is particularly effective for quantifying electron delocalization and analyzing charge distribution within a molecule.
For this compound, NBO analysis, often performed at the B3LYP/6-311++G** level of theory, has been used to calculate the natural charges on the atoms involved in the chelated ring formed by the intramolecular hydrogen bond. mdpi.comresearchgate.netresearchgate.net This analysis reveals the electronic effects of the hydrogen bond on the atoms of the six-membered ring system. The calculations show a significant positive charge on the hydrogen atom of the hydroxyl group and negative charges on both the phenolic and carbonyl oxygen atoms, confirming the electrostatic attraction inherent in the hydrogen bond. mdpi.comresearchgate.net
Furthermore, NBO analysis quantifies the delocalization of electron density, particularly the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the O-H bond (acceptor). The energy of this n → σ* interaction is a direct measure of the strength of the hydrogen bond and its charge transfer character. researchgate.net The Wiberg bond indices, also computed through NBO, provide a measure of the bond order, and studies show that the O-H bond index decreases while the H···O bond index increases upon formation of the IHB, consistent with the weakening of the former and the formation of the latter. mdpi.comresearchgate.net
Table 2: Illustrative Natural Charges on Key Atoms in the Chelated Ring of this compound
| Atom | Illustrative Natural Charge (a.u.) | Role |
|---|---|---|
| Phenolic Oxygen (O) | Negative | Hydrogen bond acceptor |
| Hydroxyl Hydrogen (H) | Positive | Hydrogen bond donor |
| Carbonyl Oxygen (O) | Negative | Hydrogen bond acceptor |
Note: The values represent a qualitative summary of findings from NBO analyses. mdpi.comresearchgate.net
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the complex mechanisms that govern the chemical and photophysical behavior of this compound. By simulating reaction processes, researchers can identify transition states, calculate energy barriers, and understand how the molecular environment influences these pathways.
Theoretical Investigations of Reaction Pathways and Transition States
A key feature of this compound's photostability is its ability to undergo ultrafast excited-state intramolecular proton transfer (ESIPT). nih.gov Upon absorption of UV radiation, the molecule is promoted to an excited state. Computational studies have shown that in this excited state, the proton from the hydroxyl group can transfer to the carbonyl oxygen, forming a transient keto-tautomer.
Theoretical investigations, including those using density functional theory, have revealed that this intramolecular proton transfer in both the ground and first excited states occurs with a negligible or nonexistent energy barrier. mdpi.com The chelated ground state (enol form) is the most stable conformer, but the transition to the keto tautomer is extremely rapid following photoexcitation. mdpi.com This barrierless pathway allows the molecule to efficiently dissipate the absorbed UV energy as heat through vibrational relaxation of the keto tautomer, before returning to the enol ground state without undergoing photochemical degradation. This ultrafast, reversible cycle is the primary mechanism behind its function as a UV absorber. nih.gov
Calculation of Reaction Energy Barriers for Antioxidant Mechanisms
Beyond its role as a UV stabilizer, the this compound structure is known to possess antioxidant properties by scavenging free radicals. mdpi.comnih.gov Computational chemistry, specifically DFT, has been employed to elucidate the mechanisms of this activity and to calculate the associated reaction energy barriers. The primary antioxidant action involves the hydrogen atom of the phenolic hydroxyl group, which can be donated to break radical chain reactions. nih.gov
While studies on the parent HBP molecule are specific, research on its derivatives provides clear insight into this mechanism. For instance, a DFT study on 5-allyloxy-2-hydroxyl-3-tert-butylbenzophenone, a functionalized HBP, calculated the Gibbs energy barrier for its reaction with an oxygen radical (O₂), a key step in autoxidation. mdpi.comnih.gov The calculations, performed at the B3LYP/6-311+G(d,p) level, showed that the energy barrier for the antioxidant to react with O₂ was significantly lower (by approximately 0.48 eV) than the barrier for a polyethylene (B3416737) chain to react with O₂. mdpi.comnih.gov This lower reaction energy barrier confirms that the this compound moiety can effectively intercept radicals, thereby protecting the polymer from oxidative degradation. Such calculations are crucial for designing more effective antioxidants, as they demonstrate how structural modifications can tune the reactivity and lower the energy barriers for desired radical-scavenging pathways. mdpi.comnih.gov
Solvation Effects on Molecular Properties
The properties and behavior of this compound can be significantly influenced by its solvent environment. Computational models, particularly those incorporating continuum solvation models like COSMO (Conductor-like Screening Model) or PCM (Polarizable Continuum Model), are used to study these effects. nih.govdntb.gov.ua
Furthermore, the dynamics of the ESIPT process are also sensitive to the solvent. In non-polar solvents, the intramolecular hydrogen bond is dominant. However, in protic solvents like water or methanol (B129727), intermolecular hydrogen bonds can form between the solvent and the carbonyl or hydroxyl groups of HBP. dntb.gov.ua DFT calculations combined with ultrafast spectroscopy have shown that these intermolecular interactions can alter the charge redistribution upon excitation and accelerate the energy dissipation decay, enhancing the photoprotective efficiency. dntb.gov.ua Additionally, cyclic voltammetry studies complemented by theoretical calculations have shown how different solvents (acetonitrile, DMF, and DMSO) alter the HOMO and LUMO energy levels of HBP derivatives, thereby affecting their electrochemical properties. researchgate.net
Applications in Functional Materials and Chemical Systems
Development of 2-Hydroxybenzophenone-Based UV Absorbers and Filters
This compound and its derivatives are fundamental in creating ultraviolet (UV) absorbers and filters. Their effectiveness is rooted in a molecular structure that facilitates the absorption of damaging UV radiation and its subsequent dissipation as harmless heat. This is achieved through an excited-state intramolecular proton transfer (ESIPT) mechanism, where a proton is transferred from the hydroxyl group to the carbonyl oxygen. This rapid and reversible process makes them highly efficient photostabilizers.
A primary application of this compound-based UV absorbers is their incorporation into various polymer matrices to inhibit photodegradation. ontosight.ai Polymers like polyethylene (B3416737), polypropylene (B1209903), and polyvinyl chloride are prone to degradation of their mechanical properties and appearance when exposed to sunlight, due to processes like chain scission and cross-linking.
These UV absorbers can be physically blended with polymers to offer protection. For instance, the addition of certain this compound derivatives to polystyrene has shown enhanced photostabilization. nih.gov To counter the issue of these additives migrating and leaching out of the polymer matrix over time, which diminishes long-term effectiveness, research has shifted towards creating polymerizable and reactive versions of this compound. nih.gov
Table 1: Integration of this compound Derivatives in Polymer Matrices
| Polymer Matrix | This compound Derivative | Observation |
|---|---|---|
| Polystyrene | Complexes of 2-thioacetic acid benzothiazol and uracil (B121893) derivatives | Increased photostabilization efficiency compared to some commercial UV absorbers. nih.gov |
| Polypropylene | 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone (B1666685) | Reduced extractability from the polymer. researchgate.net |
| PVC, PE, PC | Benzophenone-2 | Widely applied for UV stabilization. |
Reactive and Polymerizable UV Stabilizers for Enhanced Durability
To address the limitations of simply blending UV absorbers into polymers, such as migration and volatilization, reactive and polymerizable derivatives of this compound have been engineered. researchgate.netkyoto-u.ac.jp These molecules possess functional groups that enable them to chemically bond to the polymer backbone, ensuring permanent UV protection. kyoto-u.ac.jpresearchgate.net
These reactive stabilizers can be integrated during the polymerization process itself. For example, a this compound derivative containing a vinyl or acrylic group can be copolymerized with other monomers, resulting in a polymer with inherent and durable UV resistance. researchgate.netresearchgate.net Extensive research has been dedicated to synthesizing these polymerizable UV absorbers by introducing groups like acrylates and methacrylates onto the benzophenone structure. researchgate.netresearchgate.net These have been successfully incorporated into a variety of polymers, including polyesters and styrenic polymers, for long-lasting photoprotection. researchgate.netresearchgate.nettandfonline.com
In the coatings industry, this compound-based UV absorbers are vital for protecting both the coating and the underlying material from UV-induced damage like yellowing and cracking. They are frequently used in automotive clear coats and wood finishes. tandfonline.comdiva-portal.org For instance, polyester-type UV absorbers derived from 2-hydroxy-4(2,3-epoxypropoxy)-benzophenone have been shown to effectively photostabilize wood. tandfonline.com
For textiles, especially those for outdoor use, UV protection is crucial to prevent color fading and loss of strength. researchgate.nettextilelearner.net this compound derivatives can be applied to fabrics during the finishing process. researchgate.nettextilelearner.net Studies on cotton fabrics have shown that treatment with these UV absorbers, such as certain reactive dyes containing a benzophenone moiety, can significantly improve their UV protective properties. researchgate.net The application of 2,2'-dihydroxy-4-methoxy benzophenone on cotton has also been shown to increase its Ultraviolet Protection Factor (UPF). koreascience.kr
Smart Materials and Optoelectronic Applications
The distinct photophysical properties of 2-hydroxybenzophenones, particularly their capacity for excited-state intramolecular proton transfer (ESIPT), have paved the way for their use in smart materials and optoelectronics. frontiersin.orgresearchgate.net
The ESIPT process in this compound derivatives leads to a large Stokes shift, which is the difference between the absorption and emission wavelengths. This characteristic is advantageous for fluorescent materials as it reduces self-absorption. The fluorescence is emitted from the keto-tautomer that forms after the proton transfer.
Research has shown that the emission properties of these ESIPT fluorophores can be fine-tuned by modifying the chemical structure of the this compound core. frontiersin.orgresearchgate.netnih.govnih.gov Introducing different substituent groups, such as various electron-donating groups, can alter the energy levels and thus change the color of the emitted light. frontiersin.orgresearchgate.netnih.govnih.gov For example, one study demonstrated that by attaching different electron-donating groups to the this compound structure, the emission color could be changed from yellow to orange-red by varying the excitation power. frontiersin.orgresearchgate.netnih.gov
Table 2: Tunable Emission of this compound Derivatives
| Derivative | Substituent Group | Emission Characteristics |
|---|---|---|
| BPOH-TPA | Triphenylamine (stronger electron donor) | Clear excitation wavelength dependence, color change from yellow to orange-red with increasing excitation power. researchgate.netnih.gov |
| BPOH-PhCz | Phenyl carbazole | Dual-emission, gradual redshift with increasing excitation power. frontiersin.orgnih.gov |
| BPOH-SF | Dibenzothiophene (B1670422) | Dual-emission, gradual redshift with increasing excitation power. frontiersin.orgnih.gov |
Applications in Anti-Counterfeiting and Sensing Technologies
The unique fluorescent properties of this compound-based ESIPT dyes make them highly suitable for anti-counterfeiting measures. frontiersin.orgresearchgate.netnih.gov They can be used as security markers in inks and polymers for important documents, appearing invisible under normal light but fluorescing under UV light. frontiersin.orgresearchgate.netnih.gov The ability to tune their emission colors allows for the creation of sophisticated security features. frontiersin.orgresearchgate.netnih.gov
Furthermore, the sensitivity of the ESIPT process to the surrounding chemical environment has been harnessed to develop chemical sensors. nih.govmdpi.com Factors like polarity and the presence of specific analytes can affect the proton transfer and, in turn, the fluorescence. This has led to the creation of this compound-based fluorescent probes for detecting various substances. For instance, a probe's fluorescence might be activated or quenched in the presence of a target analyte, providing a clear signal. mdpi.com
Catalysis and Chemical Synthesis Auxiliaries
This compound has emerged as a valuable, inexpensive, and recyclable chemical auxiliary in the field of organocatalysis. nih.govuit.no Its effectiveness stems from the strategic placement of the ortho-hydroxyl group relative to the ketone. This arrangement facilitates the formation of an intramolecular six-membered ring through hydrogen bonding when the benzophenone moiety is converted into a ketimine. nih.govrsc.org This non-covalent interaction is the key to its function as an activating group. rsc.orgresearchgate.net
Specifically, this compound is used to activate nucleophilic imines, such as those derived from glycine (B1666218) esters. nih.govnih.gov In these systems, the intramolecular hydrogen bond between the phenolic proton and the imine nitrogen increases the acidity of the α-methylene hydrogens of the glycine unit. nih.govnih.govresearchgate.net This enhancement of acidity makes it possible to deprotonate the glycine ketimine using a mild base, a crucial step that would be challenging if the activating group were absent. acs.org This strategy allows for the use of mono-activated substrates in reactions that would typically require two electron-withdrawing groups to achieve sufficient reactivity. nih.gov
The activation provided by the this compound auxiliary directly translates to enhanced reactivity and, critically, high enantioselectivity in various organic reactions. nih.govrsc.org A prime example is the organocatalytic Michael addition of glycine ketimines to nitroalkenes. nih.govnih.gov The increased acidity of the ketimine's α-protons, induced by the intramolecular hydrogen bond, facilitates its addition to the nitroalkene acceptor under the influence of a bifunctional catalyst. nih.govnih.gov
This methodology has been successfully applied to synthesize a wide array of α,γ-diamino acid derivatives, which are important structural motifs in natural products and pharmaceuticals. nih.gov The reactions proceed in good yields and with excellent stereocontrol, achieving high diastereoselectivity and enantioselectivity (e.g., 92–97% ee). nih.gov The intramolecular hydrogen bond not only enhances the nucleophile's reactivity but also helps to create a well-defined chiral environment around the reacting centers when used in conjunction with a chiral bifunctional catalyst, thereby directing the stereochemical outcome of the reaction. acs.org This approach represents a powerful strategy for asymmetric synthesis, where a simple and recoverable auxiliary enables highly stereocontrolled bond formations. nih.gov
Coordination Chemistry and Metal Complexes
This compound is a versatile bidentate ligand in coordination chemistry, readily forming stable complexes with transition metals like iron(III). uit.noresearchgate.net The synthesis of tris(this compound)iron(III), or [Fe(HBP)₃], is typically achieved by reacting an iron(III) salt, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), with three equivalents of the this compound ligand. uit.noresearchgate.net The reaction is carried out in a solvent like methanol (B129727) in the presence of a base, such as sodium methoxide (B1231860), which deprotonates the phenolic hydroxyl group of the ligand. uit.noresearchgate.net The product is often isolated as dark red microcrystals. uit.no
Characterization of these complexes involves various analytical techniques. uit.noresearchgate.nettandfonline.com Infrared (IR) spectroscopy confirms the coordination of the ligand by showing shifts in the vibrational frequencies of the C=O and C-O bonds. Single-crystal X-ray diffraction studies have provided definitive structural information. uit.noresearchgate.net These studies reveal that the iron(III) center is in an octahedral coordination environment, chelated by the three bidentate ligands via the phenolate (B1203915) and carbonyl oxygen atoms. uit.no This bidentate coordination forms a stable six-membered chelate ring. uit.no Due to the unsymmetrical nature of the ligand, two possible geometric isomers can be formed: the facial (fac) isomer, with C₃ symmetry, and the meridional (mer) isomer, with C₁ symmetry. uit.no More complex systems involving Schiff base ligands derived from this compound analogues have also been synthesized and characterized, leading to new iron(III) complexes with varied coordination geometries. rsc.org
| Complex | Synthesis Method | Color | Geometry |
| [Fe(2-HBP)₃] | Reaction of FeCl₃·6H₂O and HBP ligand with sodium methoxide in methanol | Dark Red | Octahedral (fac and mer isomers) |
| Iron(III) complex with 2-hydroxy-benzophenone-S-allyl-thiosemicarbazone | Template reaction of the ligand precursors with FeCl₃ | Dark Green | Square-pyramidal |
The redox behavior of metal complexes containing this compound is of significant interest for understanding their electronic structure and potential catalytic applications. uit.no The electrochemical properties of these systems are typically investigated using cyclic voltammetry. uit.notandfonline.com
Specialized Material Applications
This compound and its derivatives are notable for their unique photophysical and photochemical properties, which allow for their use in a variety of specialized material applications. ias.ac.in These applications leverage the molecule's ability to absorb ultraviolet (UV) light and dissipate the energy in a non-destructive manner, primarily through an excited-state intramolecular proton transfer (ESIPT) mechanism. ias.ac.innih.govresearchgate.net This process contributes to their utility in advanced optical and detection systems.
Laser Dyes and Raman Filters
The distinct spectroscopic characteristics of this compound derivatives make them suitable for use in laser-based technologies and as optical filters.
Derivatives of this compound have been investigated as UV dyes for laser recording elements. epo.orggoogle.com In this context, the dye is dispersed within a polymeric binder to form a dye layer on a support material. google.com The function of these dyes is linked to their strong absorption in the UV spectrum, a property that is essential for laser-induced processes.
Furthermore, the photostability and fluorescence properties of this compound derivatives, stemming from the ESIPT process, are key to their application as laser dyes. ias.ac.innih.gov The ESIPT mechanism allows the molecule to undergo a rapid, radiationless de-excitation, which is a desirable trait for a stable laser dye. ias.ac.in Research into novel this compound derivatives has shown that their emission spectra can be controlled, which is a critical factor for developing "smart" materials for optical applications. nih.gov For instance, certain derivatives exhibit dual-emission spectra, and the color of the emitted light can be dependent on the excitation wavelength. nih.govresearchgate.netfrontiersin.org
The table below summarizes the properties of some synthesized this compound derivatives relevant to their optical applications. nih.govfrontiersin.org
| Compound Name | Abbreviation | Yield (%) | Emission Characteristics |
| 5-(2-Triphenylamine)-2-hydroxybenzophenone | BPOH-TPA | 29.29 | Exhibits clear excitation wavelength-dependent emission. nih.govfrontiersin.org |
| 5-(9-Phenyl carbazole)-2-hydroxybenzophenone | BPOH-PhCz | 78.81 | Shows a broad emission spectrum in the solid state. nih.govfrontiersin.org |
| 5-(4-Dibenzothiophene)-2-hydroxybenzophenone | BPOH-SF | 84.98 | Displays a broad emission spectrum in the solid state. researchgate.net |
The application of this compound in Raman filters is also cited in scientific literature. ias.ac.inresearchgate.net Raman filters are used to selectively block or transmit specific wavelengths of light in Raman spectroscopy, a technique used to observe vibrational, rotational, and other low-frequency modes in a system. The filtering properties of this compound would be related to its specific absorption bands in the UV-visible spectrum. nih.gov
Integration into Hard-Scintillation Counters
This compound finds applications in hard-scintillation counters, which are detectors used for sensing ionizing radiation. ias.ac.inresearchgate.net Scintillation counters operate by converting the energy of incoming particles or photons into light, which is then detected by a photosensor. dtic.mil
The properties that make this compound suitable as a wavelength shifter include its strong UV absorption and its ability to re-emit light at a longer wavelength through fluorescence. ias.ac.innih.gov The photostability conferred by the ESIPT mechanism is also crucial, as it allows the molecule to undergo many absorption and emission cycles without significant degradation. ias.ac.in In some applications, benzophenone derivatives have been used as scintillation quenchers in optical fibers, which can be a component of scintillation detector systems. google.com
The integration of such compounds into polymer matrices is a common method for creating solid-state scintillators. iaea.org The compatibility of this compound with polymers allows for the fabrication of robust, large-area detectors.
Biological and Environmental Research Perspectives
Investigation of Biological Activities and Mechanisms
2-Hydroxybenzophenones are a significant class of compounds recognized for their wide-ranging biological activities. researchgate.netbeilstein-journals.org They are naturally occurring and have been the subject of extensive research to understand their mechanisms of action and potential therapeutic uses. researchgate.netnih.gov
Anti-inflammatory, Antiviral, and Anticancer Effects
Benzophenone (B1666685) and its derivatives, including 2-hydroxybenzophenone, have demonstrated notable anti-inflammatory, antiviral, and anticancer properties. researchgate.netbeilstein-journals.orgnih.gov Research has shown that certain synthetic benzophenones exhibit significant anti-inflammatory activity. For instance, benzophenones with a chloro group at the meta position have shown effective anti-inflammatory responses in studies. nih.gov The anti-inflammatory mechanism of some benzophenone derivatives involves the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
In the realm of antiviral research, derivatives of this compound have been identified as potential anti-influenza and anti-HIV agents. researchgate.netbeilstein-journals.org Their ability to interfere with viral processes makes them a subject of interest for developing new antiviral therapies.
Furthermore, the anticancer potential of benzophenone derivatives is an active area of investigation. nih.gov Studies have revealed that certain 2,2′-hydroxybenzophenones and their N-acyl hydrazone derivatives show potent inhibitory activity against enzymes involved in multidrug resistance in cancer cells. nih.gov Other research has explored the antileukemic activities of molecules containing 2,4-dimethoxybenzophenone conjugated with piperidine (B6355638) analogues, with some compounds showing significant efficacy against human leukemic cell lines. nih.gov
Calcium Channel Modulating Activity
2-Hydroxybenzophenones are recognized for their activity as calcium channel blockers. researchgate.netbeilstein-journals.org Voltage-gated calcium channels, such as Cav2.2, are crucial for neuronal signaling and are implicated in chronic pain. nih.gov Modulating these channels can influence neuronal excitability and neurotransmitter release. nih.gov
T-type calcium channels, which are low-voltage-activated, play a role in various physiological processes, including cardiac pacemaker activity and neuronal firing. patsnap.com Blockers of these channels are used in the treatment of conditions like hypertension and epilepsy by reducing electrical activity in the heart and brain. patsnap.com While direct studies on this compound's specific interaction with T-type channels are not detailed in the provided results, its classification as a calcium channel blocker suggests a potential influence on these pathways. researchgate.netbeilstein-journals.org The modulation of calcium channels is a key mechanism through which various therapeutic effects can be achieved. patsnap.commdpi.com
Antifungal Properties and Structure-Activity Relationships
Derivatives of this compound have shown significant antifungal activity. researchgate.net Studies involving this compound N(4)-substituted thiosemicarbazones have demonstrated their effectiveness against fungal strains like Candida albicans. researchgate.net Research has indicated that metal complexes of these thiosemicarbazones can be more active than the free ligands, suggesting that chelation plays a role in their antifungal efficacy. researchgate.net
The structure-activity relationship (SAR) is crucial in understanding and optimizing the antifungal properties of these compounds. researchgate.netbeilstein-journals.org For example, the nature of the substituent group at the N(4) position of the thiosemicarbazone moiety can influence the biological activity. researchgate.net The lipophilicity and electronic properties of these substituents can affect how the molecule interacts with fungal cell components. The relationship between the chemical structure of 2-hydroxybenzophenones and their UV-absorption properties has also been a subject of study, which can indirectly relate to their stability and function in biological environments. beilstein-journals.orgbeilstein-journals.org
Antioxidant Action Mechanisms in Biological Contexts
The antioxidant properties of this compound and its derivatives are a key aspect of their biological activity. The primary mechanism of their antioxidant action involves the scavenging of free radicals. The presence of a hydroxyl group is critical, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby stabilizing the radical and preventing oxidative damage to biological molecules. nih.gov
In some derivatives, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group plays a significant role in their photostability and antioxidant capacity. beilstein-journals.orgfrontiersin.org This intramolecular hydrogen transfer allows the molecule to dissipate absorbed UV energy as heat, protecting against photodegradation and acting as a photo-antioxidant. beilstein-journals.org The ability to chelate transition metal ions is another potential antioxidant mechanism, as it can prevent the formation of highly reactive hydroxyl radicals through Fenton-like reactions. nih.gov
Environmental Fate and Mechanistic Degradation Studies
The widespread use of benzophenones, including this compound, in various consumer products has led to their presence in the environment. canada.canih.gov Understanding their environmental fate, including bioaccumulation and degradation, is crucial for assessing their ecological impact.
Bioaccumulation Mechanisms in Organisms
Benzophenones are considered persistent, bioaccumulative, and toxic (PBT) compounds. nih.gov Due to their high lipophilicity, they tend to partition into soil and sediment. nih.gov This makes them available for uptake by organisms residing in these environments. nih.gov
Bioaccumulation can occur directly from the surrounding environment or through the diet. ulpgc.es Factors influencing bioaccumulation include the organism's species, age, diet, and metabolic capacity. ulpgc.es Once absorbed, these compounds can be stored in fatty tissues. ulpgc.es
Studies have detected benzophenone derivatives in various wildlife, including raptors, indicating their potential to move up the food chain. researchgate.net For example, research has found that the concentration of certain UV filters can be higher in predators than in their prey, suggesting biomagnification. plos.org The presence of metabolites like 4-hydroxybenzophenone (B119663) in organisms also points to biotransformation processes occurring within the body. nih.govresearchgate.net The preen gland in birds has been suggested as a potential excretory organ for these compounds. researchgate.net
| Parameter | Finding | Source |
| Bioaccumulation | Benzophenones are persistent, bioaccumulative, and toxic (PBT) compounds. | nih.gov |
| Environmental Partitioning | High lipophilicity leads to partitioning in soil and sediment. | nih.gov |
| Uptake Routes | Bioaccumulation occurs through direct environmental contact and diet. | ulpgc.es |
| Influencing Factors | Species, age, diet, and metabolism affect bioaccumulation rates. | ulpgc.es |
| Biomagnification | Evidence suggests benzophenones can biomagnify through the food chain. | plos.org |
| Metabolism | Metabolites like 4-hydroxybenzophenone are found in organisms. | nih.govresearchgate.net |
| Excretion | The preen gland in birds may be an excretory organ for these compounds. | researchgate.net |
Pathways of Environmental Degradation
The environmental degradation of this compound, a member of the benzophenone (BP) family of UV filters, can occur through various pathways, including biodegradation and photolysis. researchgate.net While benzophenones are generally considered to have high stability, their degradation can be influenced by environmental conditions. mdpi.com
In aquatic environments, the degradation of this compound and its derivatives can be complex. For instance, the biotransformation of BP-3, a related compound, can lead to the formation of BP-1 (2,4-dihydroxybenzophenone) through demethylation, a process that can happen under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. acs.orgmdpi.com Further degradation can produce other metabolites. mdpi.com Studies have shown that the main photodegradation products of BP-3 include benzophenone, this compound, and 4-methoxybenzophenone, which result from the cleavage of the carbon-carbon bond next to the carbonyl group. researchgate.net
Advanced oxidation processes (AOPs) like the UV/H2O2 process are effective in degrading benzophenones. acs.org In this process, degradation occurs through direct photolysis and reactions with hydroxyl radicals. acs.org Interestingly, the triplet state of the benzophenone molecule can also play a significant role in its degradation in the presence of hydrogen peroxide. acs.org Another degradation method involves ferrate(VI), which has been shown to effectively degrade this compound through processes like hydroxylation, bond breaking, carboxylation, and polymerization. nih.gov
Occurrence and Persistence in Aquatic Environments (e.g., Seawater, Wastewater)
Benzophenone-type UV filters, including this compound and its derivatives, are frequently detected in various aquatic environments due to their widespread use in personal care products. researchgate.netnih.gov They enter these environments through direct and indirect pathways, such as recreational activities and wastewater treatment plant (WWTP) effluents. researchgate.netmdpi.com
These compounds have been found in surface water, groundwater, and even tap water. nih.gov Concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.govresearchgate.net For example, in a tropical urban watershed, total benzophenone concentrations ranged from 19 to 230.8 ng/L in the water and 6 to 37 ng/g in surficial sediments. acs.org In Spanish coastal seawater, 2-hydroxy-4-methoxybenzophenone (BP-3) and 2,4-dihydroxybenzophenone (B1670367) (BP-1) were detected at concentrations of 280 ± 30 ng/L and 3300 ± 200 ng/L, respectively. researchgate.net
Despite their potential for biodegradation and photolysis, benzophenones are considered pseudo-persistent in aquatic systems because of their continuous release into the environment. researchgate.net Their lipophilic nature contributes to their tendency to accumulate in organisms and sediment. mdpi.comnih.gov For instance, the half-life of oxybenzone (B1678072) (BP-3) in surface waters is estimated to be around 2.4 years. mdpi.com
Wastewater treatment plants are a significant source of benzophenones in the aquatic environment, as they are not always completely removed during treatment. plos.org Consequently, these compounds are often found in treated sewage sludge. csic.esmdpi.com
Phototoxicity and Photosensitization in Biological Systems
Mechanistic Studies of Phototoxic Effects of Derivatives
Benzophenone and many of its derivatives are known photosensitizers, meaning they can absorb light energy and transfer it to other molecules, potentially causing cellular damage. medicaljournals.senih.gov The fundamental mechanism involves the absorption of UV radiation, which excites the benzophenone molecule to a triplet state. acs.org This excited state can then react with biological molecules. medicaljournals.se
The phototoxic potential of benzophenone derivatives is highly dependent on their molecular structure. medicaljournals.senih.gov For example, the introduction of an ortho-hydroxyl group, as seen in this compound, can abolish phototoxicity. medicaljournals.sersc.org This is attributed to an intramolecular hydrogen bond that provides a rapid and efficient pathway for the deactivation of the excited state, preventing it from causing damage. medicaljournals.se
In contrast, other derivatives like ketoprofen (B1673614) and fenofibrate (B1672516) are known to induce phototoxic reactions. medicaljournals.se Studies using in vitro photohaemolysis tests have demonstrated that minor changes in the molecular structure of benzophenone can lead to significantly different phototoxic characteristics. medicaljournals.senih.gov For instance, while this compound is not phototoxic, 4-hydroxybenzophenone is. rsc.org
Influence of Structural Modifications on Phototoxicity Abolition
Structural modifications to the benzophenone molecule can significantly influence its phototoxic properties, in some cases leading to the complete abolition of phototoxicity. medicaljournals.sersc.org
A key factor in abolishing phototoxicity is the presence of an ortho-hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) group on one of the phenyl rings. medicaljournals.se These groups can form an intramolecular hydrogen bond with the carbonyl group, which creates an efficient pathway for the excited state to return to the ground state without causing harm. medicaljournals.se This intramolecular quenching mechanism is the reason why this compound is considered photosafe. rsc.org
The position of the substituent is crucial. For example, a hydroxyl group at the C4 position (4-hydroxybenzophenone) only reduces phototoxicity but does not eliminate it, whereas a hydroxyl group at the C2 or C3 position does. medicaljournals.se
Other structural changes can also impact phototoxicity. For instance, replacing halogen atoms with methyl groups has been shown to reduce or remove in vitro phototoxicity liability in some compounds. rsc.org These findings highlight the potential to design safer UV filters by strategically modifying the molecular structure to promote non-toxic deactivation pathways.
Q & A
Q. What experimental methods are recommended for determining the HOMO-LUMO energy gap of 2-hydroxybenzophenone derivatives?
Cyclic voltammetry (CV) and UV/Vis spectroscopy are primary methods to experimentally determine HOMO-LUMO gaps. CV measures redox potentials to estimate LUMO energies, while UV/Vis absorption edges provide optical bandgaps. These results should be cross-validated with density functional theory (DFT) calculations to account for solvent effects (e.g., acetonitrile, DMF, DMSO) and molecular orbital localization .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Due to its classification as a carcinogen (Category 2) and aquatic toxicity (acute and chronic), researchers must:
- Use impermeable gloves (nitrile or neoprene), safety goggles, and lab coats.
- Avoid dust formation (use HEPA-filtered vacuums for spills).
- Store in dry, airtight containers away from environmental release .
Q. How do solvent polarities influence the photophysical properties of this compound derivatives?
Solvent polarity modulates intramolecular hydrogen bonding and frontier orbital energies. For example, in acetonitrile (high polarity), solvation effects stabilize excited states, altering absorption/emission maxima compared to DMSO or DMF. Solvent-dependent CV and UV/Vis data are critical for interpreting charge-transfer behavior .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational HOMO-LUMO values for this compound derivatives?
Discrepancies often arise from solvent interactions or basis set limitations in DFT. To mitigate:
Q. How does ligand substitution (e.g., methoxy, chloro) affect the redox behavior of this compound-metal complexes?
Substituents alter electron-withdrawing/donating effects, modulating metal-ligand charge transfer. For example:
- Methoxy groups increase electron density, stabilizing Fe(III) complexes and shifting reduction potentials.
- Chloro substituents enhance ligand rigidity, leading to irreversible redox behavior in tris(this compound)iron(III) complexes .
Q. What mechanisms underlie the excitation-dependent dual emission in ESIPT-active this compound derivatives?
Dual emission arises from excited-state intramolecular proton transfer (ESIPT) between the hydroxyl and carbonyl groups. In solid-state or high-concentration solutions, aggregation-induced emission (AIE) and intermolecular hydrogen bonding further modulate emission ratios (e.g., yellow-to-red shifts under higher excitation power) .
Q. How can computational modeling predict the spin states and geometry of tris(this compound)iron(III) complexes?
DFT calculations optimize geometry (e.g., fac vs. mer isomers) and predict spin states by analyzing frontier orbitals. For example, high-spin Fe(III) complexes exhibit shorter Fe–O bond lengths in the mer configuration, correlating with experimental magnetic data .
Q. What are the gaps in developmental and reproductive toxicity (DART) data for this compound?
Current toxicological profiles lack DART-specific studies despite structural alerts (e.g., phenolic groups). Researchers should prioritize in vitro assays (e.g., zebrafish embryotoxicity) and structure-activity relationship (SAR) modeling to address this gap .
Methodological Guidance
Q. How to design a synthesis protocol for donor–acceptor ESIPT fluorophores using this compound?
Q. What analytical techniques validate the purity and stability of this compound derivatives under varying conditions?
- HPLC with UV detection (e.g., 254 nm) monitors degradation.
- Thermogravimetric analysis (TGA) assesses thermal stability, particularly for dust explosion risks in solid-state handling .
Contradictions and Challenges
- Solvent Dependency in Electrochemical Studies : CV data in acetonitrile vs. DMF may show conflicting reduction potentials due to solvent-specific stabilization of radical intermediates. Cross-referencing with DFT-simulated solvent environments is essential .
- Emission Artifacts in ESIPT Studies : Dual emission in solid-state samples may be misattributed to ESIPT without single-crystal analysis to rule out excimer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
